
L-Tyrosyl-L-alanyl-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-alanyl-L-alanylglycine is a tripeptide composed of the amino acids tyrosine, alanine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this tripeptide contributes to its specific properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Tyrosyl-L-alanyl-L-alanylglycine can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, which are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After each coupling step, the protecting groups are removed, and the next amino acid is added .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. This method is advantageous for producing large quantities of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of peptide bonds can yield smaller peptide fragments .
Aplicaciones Científicas De Investigación
L-Tyrosyl-L-alanyl-L-alanylglycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: It is used in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation reactions, which are crucial for signal transduction processes. The peptide can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosyl-L-alanylglycine: A dipeptide with similar properties but lacking one alanine residue.
L-Alanyl-L-tyrosine: Another dipeptide with different sequence and properties.
L-Tyrosyl-L-lysyl-L-alanylglycine:
Uniqueness
L-Tyrosyl-L-alanyl-L-alanylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tyrosine allows for interactions with enzymes and receptors, while the alanine and glycine residues contribute to the peptide’s stability and solubility .
Propiedades
Número CAS |
62570-92-7 |
|---|---|
Fórmula molecular |
C17H24N4O6 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N4O6/c1-9(15(25)19-8-14(23)24)20-16(26)10(2)21-17(27)13(18)7-11-3-5-12(22)6-4-11/h3-6,9-10,13,22H,7-8,18H2,1-2H3,(H,19,25)(H,20,26)(H,21,27)(H,23,24)/t9-,10-,13-/m0/s1 |
Clave InChI |
GSIKPRVGZGFPQU-KWBADKCTSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
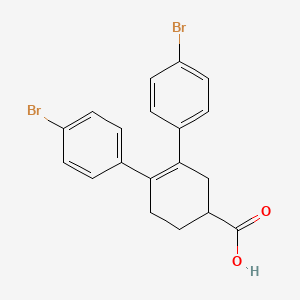
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
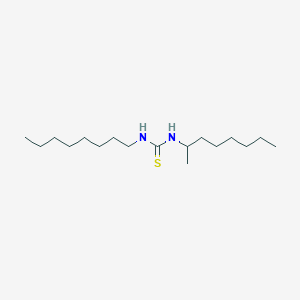
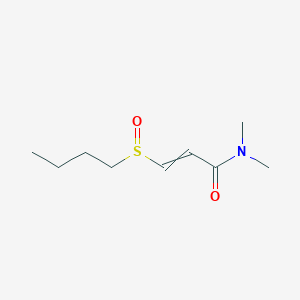
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
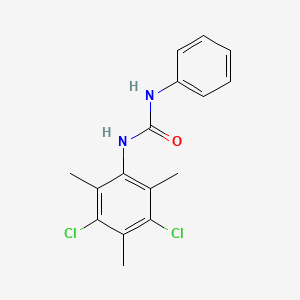
methanone](/img/structure/B14512909.png)
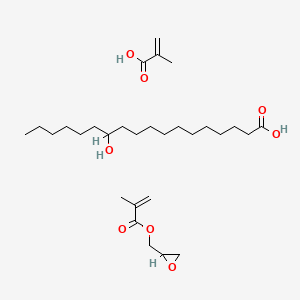
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
